molecular formula C7H6F2N2O2 B2913965 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid CAS No. 2229312-67-6

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2913965
CAS No.: 2229312-67-6
M. Wt: 188.134
InChI Key: CILSPRXKPRJHHU-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a difluorocyclopropyl group and a pyrazole ring in its structure imparts distinctive chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene with difluorocarbene, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring also plays a crucial role in the compound’s overall activity by providing a stable and versatile scaffold for interactions with biological targets .

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • Chemical Formula : C7_7H6_6F2_2N2_2O2_2
  • Molecular Weight : 188.13 g/mol

Structural Characteristics

The compound features a difluorocyclopropyl group and a pyrazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The difluorocyclopropyl moiety enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The pyrazole ring serves as a stable scaffold for interactions with these targets.

Enzyme Inhibition

Recent studies indicate that derivatives of this compound exhibit inhibitory activity against various enzymes. For instance, compounds derived from this structure have shown promising results as inhibitors of neuraminidase (NA), with some derivatives achieving inhibition percentages as high as 72% at concentrations of 10 μM .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that substituents on the pyrazole ring significantly influence biological activity. For example:

  • Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated increased inhibitory potency.
  • The presence of bulky groups at the N-1 position of the pyrazole moiety has been correlated with enhanced NA inhibitory activity .

Case Study 1: Neuraminidase Inhibitors

A study focused on synthesizing and evaluating derivatives of this compound for neuraminidase inhibition revealed that certain modifications led to significant increases in inhibitory potency. In particular, compound 12c, featuring a 4-fluorophenyl group, exhibited the highest activity with an inhibition percentage of 56.45% .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of pyrazole derivatives, including those based on this compound. Results indicated that some derivatives displayed notable antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Analysis

CompoundInhibition ActivityKey Features
12c 56.45% at 10 μM4-Fluorophenyl substituent
12b Similar to 12c Cyclohexylmethyl group
24b 60.91% at 10 μM2-Methylphenyl substituent

This table summarizes the inhibitory activities of selected derivatives, highlighting how structural variations impact biological effectiveness.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-4(6(12)13)1-2-10-11/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSPRXKPRJHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229312-67-6
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
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